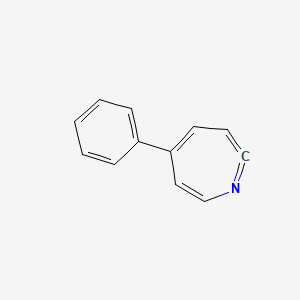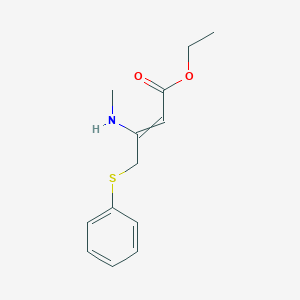
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene: is a highly nitrated derivative of cyclopentadiene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene typically involves the nitration of cyclopentadiene derivatives. One common method is the stepwise nitration of cyclopentadiene using nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups sequentially. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the intermediate products.
Industrial Production Methods: Industrial production of this compound would likely involve a continuous flow process to ensure precise control over reaction conditions and to handle the exothermic nature of the nitration reactions. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings for the production of highly nitrated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of cyclopentadiene.
Substitution: Cyclopentadiene derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other highly nitrated compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring high-energy release.
Industry: Utilized in the development of energetic materials such as explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas and other byproducts. This energy release can be harnessed in various applications, particularly in the field of energetic materials.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentamethylcyclopentadiene: A methylated derivative of cyclopentadiene with different chemical properties and applications.
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: An organochemical compound used as a sterically demanding ligand in organometallic chemistry.
Uniqueness: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene is unique due to its high nitrogen content and multiple nitro groups, which make it particularly suitable for applications requiring high energy release. Its chemical properties and reactivity differ significantly from those of its methylated and phenylated counterparts, making it a valuable compound in the field of energetic materials.
Eigenschaften
CAS-Nummer |
824966-88-3 |
|---|---|
Molekularformel |
C5HN5O10 |
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
1,2,3,4,5-pentanitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C5HN5O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1H |
InChI-Schlüssel |
FYXRJKUPUNDXDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
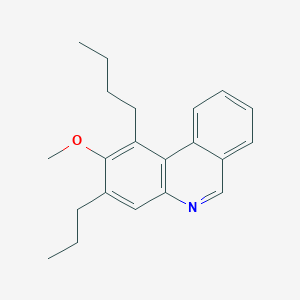
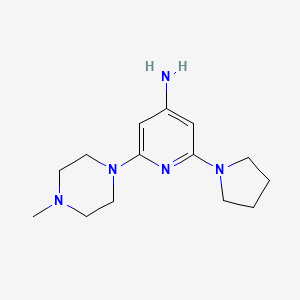
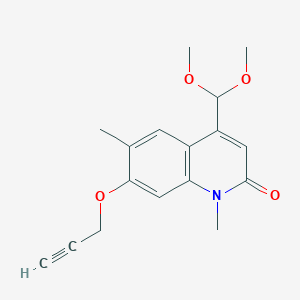
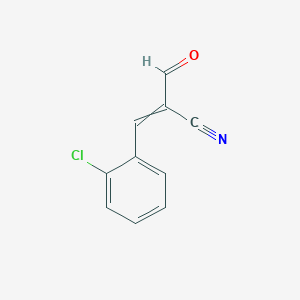
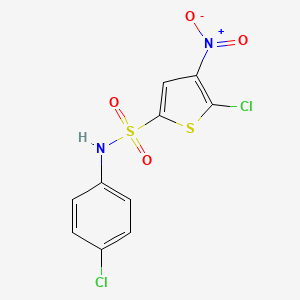
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
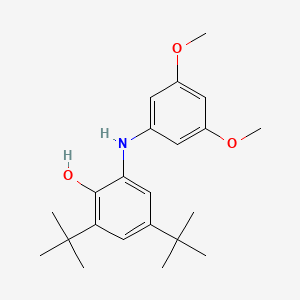
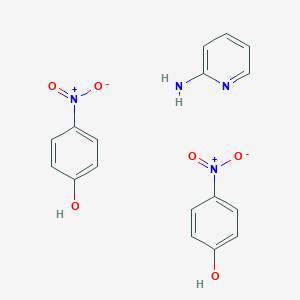
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
